molecular formula C19H22O4 B143550 Platyphyllonol CAS No. 41137-85-3

Platyphyllonol

Cat. No. B143550
CAS RN: 41137-85-3
M. Wt: 314.4 g/mol
InChI Key: ZBFSUZGUYFFWGY-SFHVURJKSA-N
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Description

Platyphyllonol is a naturally occurring molecule found in plants and fungi. It is a polyphenolic compound, which has been studied for its various biological activities. The molecule is composed of two phenolic rings, a benzene ring and a phenyl group, connected by a carbon-carbon bond. Its structure has been studied extensively and it is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound has been studied for its potential therapeutic applications, as well as its potential use in laboratory experiments.

Scientific Research Applications

Anticonvulsant Properties

Platyphyllonol, specifically found in Ficus platyphylla, has been recognized for its anticonvulsant properties. Research indicates that preparations of Ficus platyphylla, which contain this compound, are utilized in Nigerian traditional medicine for epilepsy management. The anticonvulsant effects of the saponin-rich fraction obtained from Ficus platyphylla stem bark were observed in murine models, suggesting the presence of psychoactive principles with potential anticonvulsant properties (Chindo et al., 2014).

Anti-inflammatory and Anti-allergic Effects

Betula platyphylla, which contains this compound, has been traditionally used in Korea for treating inflammatory diseases. Studies indicate that Betula platyphylla can attenuate mast cell-mediated allergic inflammation, reducing scratching behaviors induced by histamine and improving conditions like atopic dermatitis (Oh et al., 2012). Furthermore, Liriope platyphylla, another source of this compound, has been used for treating asthma and bronchial inflammation, with studies showing its inhibitory effects on airway inflammation and hyperresponsiveness in a murine model of asthma (Lee et al., 2005).

Potential Anticancer Properties

Betula platyphylla extracts, including this compound, have shown potential in treating various human diseases, including cancers. Research suggests that components of Betula platyphylla, like 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one, can induce apoptosis and suppress autophagy in lung cancer cells, implicating this compound as a potential anticancer agent (Jung et al., 2020).

Neuroprotective Activities

Betula platyphylla's standardized extract and its major diarylheptanoids, including this compound, have been investigated for their neuroprotective and cognition-enhancing activities. These compounds could potentially ameliorate memory deficits and prevent neurodegeneration, offering therapeutic options for neurodegenerative diseases (Lee et al., 2012).

properties

IUPAC Name

(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFSUZGUYFFWGY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41137-85-3
Record name (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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